molecular formula C10H7NO2S B12921082 4-Sulfanylisoquinoline-3-carboxylic acid CAS No. 61830-03-3

4-Sulfanylisoquinoline-3-carboxylic acid

Cat. No.: B12921082
CAS No.: 61830-03-3
M. Wt: 205.23 g/mol
InChI Key: AUTROPAUWXZWCJ-UHFFFAOYSA-N
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Description

4-Sulfanylisoquinoline-3-carboxylic acid is a heterocyclic compound that features a sulfanyl group attached to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfanylisoquinoline-3-carboxylic acid typically involves the introduction of a sulfanyl group to an isoquinoline precursor. One common method is the reaction of isoquinoline-3-carboxylic acid with thiolating agents under controlled conditions. For instance, the use of thiourea in the presence of a base can facilitate the formation of the sulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfanylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

4-Sulfanylisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-sulfanylisoquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. Additionally, the isoquinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the sulfanyl group, resulting in different reactivity and biological activity.

    4-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to variations in chemical behavior and applications.

Uniqueness: 4-Sulfanylisoquinoline-3-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

61830-03-3

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-sulfanylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13)

InChI Key

AUTROPAUWXZWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2S)C(=O)O

Origin of Product

United States

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